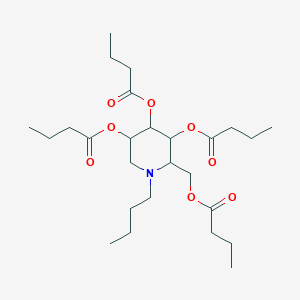
Glycovir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycovir is a small molecule compound that has been investigated for its potential use in treating human immunodeficiency virus infections. It is an ester prodrug of SC 48334, an alpha-glycosidase 1 inhibitor, which targets viral glycoprotein processing in the host cell endoplasmic reticulum .
Vorbereitungsmethoden
Glycovir is synthesized through a classical acylation of alcohol groups with nicotinic acid chlorohydride generated in situ. This method offers several advantages, such as the process taking place in a single reaction vessel without the addition or removal of any intermediates and without the use of any protective groups . Industrial production methods for this compound involve similar synthetic routes, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Glycovir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Glycovir has been extensively studied for its antiviral properties. It has shown significant inhibitory activity against human immunodeficiency virus pseudoviruses and severe acute respiratory syndrome coronavirus 2 in vitro . Additionally, this compound has been investigated for its potential use in treating other viral infections due to its broad-spectrum antiviral activity. In the field of chemistry, this compound serves as a valuable compound for studying glycosidase inhibition and its effects on viral glycoprotein processing .
Wirkmechanismus
Glycovir exerts its effects by inhibiting alpha-glycosidase 1, an enzyme involved in the biosynthesis of oligosaccharide chains and quality control mechanisms in the endoplasmic reticulum of N-linked glycoproteins. By inhibiting this enzyme, this compound disrupts the maturation, transport, and secretion of glycoproteins, thereby affecting viral glycoprotein processing and reducing viral replication .
Vergleich Mit ähnlichen Verbindungen
Glycovir is unique due to its specific inhibition of alpha-glycosidase 1 and its broad-spectrum antiviral activity. Similar compounds include:
Acyclovir: An antiviral drug used to treat herpes simplex virus infections.
Remdesivir: An antiviral drug used to treat severe acute respiratory syndrome coronavirus 2 infections.
Glycyrrhizin: A compound with antiviral properties derived from licorice root.
Compared to these compounds, this compound’s unique mechanism of action and broad-spectrum activity make it a promising candidate for further research and development in antiviral therapies.
Eigenschaften
Molekularformel |
C26H45NO8 |
|---|---|
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
[3,4,5-tri(butanoyloxy)-1-butylpiperidin-2-yl]methyl butanoate |
InChI |
InChI=1S/C26H45NO8/c1-6-11-16-27-17-20(33-22(29)13-8-3)26(35-24(31)15-10-5)25(34-23(30)14-9-4)19(27)18-32-21(28)12-7-2/h19-20,25-26H,6-18H2,1-5H3 |
InChI-Schlüssel |
MKGDNVHZSCXBKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CC(C(C(C1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |
Synonyme |
glycovir SC 49483 SC-49483 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















